molecular formula C12H14ClN3O B1457904 4-[5-(1-Chloro-2-methylpropan-2-YL)-1,2,4-oxadiazol-3-YL]aniline CAS No. 1373233-51-2

4-[5-(1-Chloro-2-methylpropan-2-YL)-1,2,4-oxadiazol-3-YL]aniline

Cat. No. B1457904
CAS RN: 1373233-51-2
M. Wt: 251.71 g/mol
InChI Key: VHKQRVDCFPITCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-(1-Chloro-2-methylpropan-2-YL)-1,2,4-oxadiazol-3-YL]aniline, or 4-Cl-MPA, is a novel chemical compound with a wide range of applications in scientific research. It is a colorless, volatile liquid with a faint odor, and is soluble in most organic solvents. This compound has been studied extensively in the laboratory, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Chemosensors

This compound's framework is relevant to the development of selective chemosensors. For instance, researchers have studied molecules with adjacent phenolic hydroxyl and 1,3,4-oxadiazole units for their spectroscopic and colorimetric properties for fluoride ion sensing in solution. These molecules exhibit color changes from colorless to yellow with different optical shifts upon the addition of fluoride ions, showcasing their potential as fluoride chemosensors (Jiantao Ma et al., 2013).

Antitumor Activity

The compound's derivatives have been synthesized and evaluated for their antitumor activities. For example, analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties were synthesized from a similar aniline precursor and tested against a panel of cancer cell lines, demonstrating significant antitumor potency (Catalin V. Maftei et al., 2013). Further exploration involved synthesizing novel 1,2,4-oxadiazoles and trifluoromethylpyridines related to natural products, exhibiting notable in vitro anticancer activity (Catalin V. Maftei et al., 2016).

Synthesis of Azoles

Another application involves the synthesis of azoles from compounds that include 3-[(3-hydrazino-3-oxopropyl)anilino] derivatives, demonstrating the compound's versatility in creating various heterocyclic structures which can have multiple applications including pharmaceuticals (I. Tumosienė & Z. Beresnevicius, 2007).

Electrosynthesis

Electrosynthesis of 2-(1,3,4-Oxadiazol-2-yl)aniline derivatives highlights the potential of using electrochemical methods for constructing complex molecules from simpler precursors, offering a green chemistry approach to synthesizing compounds with the 1,3,4-oxadiazole motif (Pengcheng Qian et al., 2020).

Mechanism of Action

properties

IUPAC Name

4-[5-(1-chloro-2-methylpropan-2-yl)-1,2,4-oxadiazol-3-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O/c1-12(2,7-13)11-15-10(16-17-11)8-3-5-9(14)6-4-8/h3-6H,7,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKQRVDCFPITCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C1=NC(=NO1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[5-(1-Chloro-2-methylpropan-2-YL)-1,2,4-oxadiazol-3-YL]aniline
Reactant of Route 2
Reactant of Route 2
4-[5-(1-Chloro-2-methylpropan-2-YL)-1,2,4-oxadiazol-3-YL]aniline
Reactant of Route 3
Reactant of Route 3
4-[5-(1-Chloro-2-methylpropan-2-YL)-1,2,4-oxadiazol-3-YL]aniline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-[5-(1-Chloro-2-methylpropan-2-YL)-1,2,4-oxadiazol-3-YL]aniline
Reactant of Route 5
Reactant of Route 5
4-[5-(1-Chloro-2-methylpropan-2-YL)-1,2,4-oxadiazol-3-YL]aniline
Reactant of Route 6
Reactant of Route 6
4-[5-(1-Chloro-2-methylpropan-2-YL)-1,2,4-oxadiazol-3-YL]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.